molecular formula C22H26N2O3 B11166420 2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11166420
M. Wt: 366.5 g/mol
InChI Key: HKECXRGBLNKABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has been investigated for its potential use in drug discovery as a lead compound for developing new drugs with improved pharmacological properties. Additionally, it has applications in biological research, particularly in studying enzyme inhibition and cell cycle regulation.

Mechanism of Action

The exact mechanism of action of 2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. Additionally, it has shown the ability to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of a benzamide core with a tetrahydrofuran-2-ylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C22H26N2O3/c25-21(14-6-10-17-8-2-1-3-9-17)24-20-13-5-4-12-19(20)22(26)23-16-18-11-7-15-27-18/h1-5,8-9,12-13,18H,6-7,10-11,14-16H2,(H,23,26)(H,24,25)

InChI Key

HKECXRGBLNKABC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.